molecular formula C15H21NO2S2 B3001312 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448034-02-3

2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No.: B3001312
CAS No.: 1448034-02-3
M. Wt: 311.46
InChI Key: GQHIQBJEEVQIOY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a benzylthio group (-S-CH₂-C₆H₅), a 3-methoxytetrahydrothiophene ring, and an acetamide linker. The compound’s structural uniqueness lies in the combination of a sulfur-containing tetrahydrothiophene ring and a benzylthio substituent, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

2-benzylsulfanyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S2/c1-18-15(7-8-19-12-15)11-16-14(17)10-20-9-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHIQBJEEVQIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Acetamide Family

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Differences from Target Compound Reference
2-(2-Chlorophenyl)-N-[(3-methoxytetrahydrothiophen-3-yl)methyl]acetamide Chlorophenyl group instead of benzylthio; same tetrahydrothiophene-methoxy backbone Aromatic substituent (Cl vs. S-benzyl)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Benzylthio group attached to thiadiazole ring; phenoxy substituent Thiadiazole core vs. tetrahydrothiophene; phenoxy group
2-(Benzylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Benzylthio group; triazolo-pyridazin heterocycle Triazolo-pyridazin core vs. tetrahydrothiophene
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene rings; cyano group Thiophene instead of tetrahydrothiophene; cyano substituent

Key Observations :

  • Core Heterocycles : The tetrahydrothiophene ring in the target compound may confer conformational flexibility and moderate polarity, contrasting with rigid thiadiazole or triazolo-pyridazin cores .
  • Electronic Properties : Electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., methoxy in the target compound) influence reactivity and binding interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a thiol-containing precursor (e.g., benzyl mercaptan) with a chloroacetamide intermediate under basic conditions. For example, potassium carbonate in DMF facilitates the reaction at room temperature, monitored by TLC until completion . Yield optimization may require adjusting stoichiometry (1.5:1 molar ratio of electrophile to nucleophile) or using phase-transfer catalysts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity.

Q. How is structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify benzylthio (–SCH2_2C6_6H5_5) and tetrahydrothiophene moieties. Key signals include δ ~3.7 ppm (methoxy group) and δ ~4.2 ppm (N–CH2_2–) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 353.12).
  • X-ray Crystallography : For crystalline derivatives, analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the lattice) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial potency) may arise from assay conditions. Standardize protocols:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50_{50} values.
  • Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) .
  • Mechanistic Studies : Use fluorescence quenching or SPR to validate target binding if in vitro/vivo results conflict .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., bacterial enzymes or cancer-related kinases). Focus on key interactions: benzylthio groups may occupy hydrophobic pockets, while the tetrahydrothiophene ring influences steric accessibility .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize synthetic targets .

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